Cas no 2227801-78-5 ((1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol)

(1R)-1-{5-Chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol is a chiral alcohol derivative featuring a thienopyridine core, a structure of interest in pharmaceutical and agrochemical research. The compound’s stereospecific (1R) configuration enhances its potential as a building block for enantioselective synthesis, particularly in the development of biologically active molecules. The presence of the 5-chloro substituent on the thienopyridine ring contributes to its reactivity and binding properties, making it valuable for modulating electronic and steric effects in molecular design. Its well-defined stereochemistry and functional group compatibility support applications in asymmetric catalysis and medicinal chemistry, where precise control over molecular interactions is critical. High purity and stability further underscore its utility in advanced synthetic workflows.
(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol structure
2227801-78-5 structure
商品名:(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol
CAS番号:2227801-78-5
MF:C9H8ClNOS
メガワット:213.683919906616
CID:5807581
PubChem ID:165655735

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol
    • EN300-1994186
    • 2227801-78-5
    • (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
    • インチ: 1S/C9H8ClNOS/c1-5(12)8-4-6-7(13-8)2-3-9(10)11-6/h2-5,12H,1H3/t5-/m1/s1
    • InChIKey: QNDAQNZQLKYUIK-RXMQYKEDSA-N
    • ほほえんだ: ClC1C=CC2=C(C=C([C@@H](C)O)S2)N=1

計算された属性

  • せいみつぶんしりょう: 213.0015127g/mol
  • どういたいしつりょう: 213.0015127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 61.4Ų

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994186-0.05g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
0.05g
$1608.0 2023-09-16
Enamine
EN300-1994186-2.5g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
2.5g
$3752.0 2023-09-16
Enamine
EN300-1994186-1.0g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
1g
$1915.0 2023-06-02
Enamine
EN300-1994186-0.5g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
0.5g
$1838.0 2023-09-16
Enamine
EN300-1994186-5g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
5g
$5553.0 2023-09-16
Enamine
EN300-1994186-0.25g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
0.25g
$1762.0 2023-09-16
Enamine
EN300-1994186-10.0g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
10g
$8234.0 2023-06-02
Enamine
EN300-1994186-10g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
10g
$8234.0 2023-09-16
Enamine
EN300-1994186-0.1g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
0.1g
$1685.0 2023-09-16
Enamine
EN300-1994186-5.0g
(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol
2227801-78-5
5g
$5553.0 2023-06-02

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-ol 関連文献

(1R)-1-{5-chlorothieno3,2-bpyridin-2-yl}ethan-1-olに関する追加情報

Introduction to (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol (CAS No. 2227801-78-5)

(1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol, a compound with the CAS number 2227801-78-5, is a chiral molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thienopyridine core and a chiral center at the ethyl group. The presence of these functional groups imparts specific biological activities and pharmacological properties, making it a valuable candidate for various therapeutic applications.

The thienopyridine scaffold is well-known for its ability to modulate biological processes, particularly in the context of enzyme inhibition and receptor modulation. The chloro substituent at the 5-position of the thienopyridine ring enhances the compound's lipophilicity and influences its binding affinity to target proteins. The chiral center at the ethyl group further adds to the complexity and specificity of the molecule, potentially leading to enantioselective biological effects.

Recent studies have highlighted the potential of (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways. Kinase inhibitors are crucial in cancer therapy, as they can block the uncontrolled cell growth and proliferation characteristic of many malignancies.

In addition to its anti-cancer properties, (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammatory markers and alleviate symptoms in animal models of these diseases.

The pharmacokinetic profile of (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol has been extensively studied to ensure its suitability for clinical development. Data from in vitro and in vivo experiments indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it a promising candidate for oral administration in therapeutic settings.

Safety assessments have also been conducted to evaluate the potential side effects of (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol. Toxicology studies in rodents have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support its further evaluation in clinical trials.

The structural uniqueness of (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol has also made it an attractive target for synthetic chemists. Various synthetic routes have been developed to access this molecule efficiently and cost-effectively. These synthetic methods often involve multistep processes that include palladium-catalyzed cross-coupling reactions and asymmetric synthesis techniques to introduce the chiral center.

In conclusion, (1R)-1-{5-chlorothieno[3,2-b]pyridin-2-yl}ethan-1-ol (CAS No. 2227801-78-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various disease models, paving the way for its potential use as a novel therapeutic agent.

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